molecular formula C15H17N3O4S B2543201 methyl 4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate CAS No. 2034489-26-2

methyl 4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate

Cat. No.: B2543201
CAS No.: 2034489-26-2
M. Wt: 335.38
InChI Key: YOTMDOYODBPACY-UHFFFAOYSA-N
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Description

Methyl 4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate is a complex organic compound that features a pyrazolo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazolo[1,5-a]pyridine core followed by sulfonation and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Methyl 4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate is unique due to its specific structural features, such as the pyrazolo[1,5-a]pyridine core and the sulfamoyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-22-15(19)11-2-4-14(5-3-11)23(20,21)17-12-7-9-18-13(10-12)6-8-16-18/h2-6,8,12,17H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTMDOYODBPACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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